2-{4-[2-chloro-5-(trifluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N-methylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-{4-[2-chloro-5-(trifluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N-methylacetamide involves multi-step chemical reactions, starting from basic pyrazole derivatives. One approach involves reacting pyrazole having substitutions at the 1 and 3 positions with various substituted acetamides to obtain derivatives with potential anti-inflammatory activity (Sunder & Maleraju, 2013). Another method includes the synthesis of bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives bearing acetamide moieties through interactions with different reagents (Arafat et al., 2022).
Molecular Structure Analysis
The molecular structure of phenylpyrazole-based insecticides, including those similar to the compound , has been elucidated through crystal structure and spectroscopic studies. These studies provide insights into the arrangement of atoms within the molecule and its geometric configuration (Priyanka et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of pyrazole-acetamide derivatives has been explored in the synthesis of novel coordination complexes. These reactions shed light on the potential of these compounds to participate in complex formation, which can be crucial for their application in various fields (Chkirate et al., 2019).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are essential for understanding the practical applications of a chemical compound. For instance, the crystallization and solubility properties of similar pyrazole derivatives provide insights into their stability and usability in different environments (Kariuki et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and potential for chemical modifications, are crucial for the application and development of new compounds. Studies on compounds similar to 2-{4-[2-chloro-5-(trifluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N-methylacetamide have shown a range of chemical behaviors that are significant for their application in medicinal chemistry and other fields (Zhang et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-[2-chloro-5-(trifluoromethoxy)phenyl]pyrazol-1-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O2/c1-18-12(21)7-20-6-8(5-19-20)10-4-9(2-3-11(10)14)22-13(15,16)17/h2-6H,7H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMNTHHPEOGTDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=C(C=N1)C2=C(C=CC(=C2)OC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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